Bisindolylmaleimide II

Übersicht

Beschreibung

Bisindolylmaleimid II ist ein potenter, ATP-kompetitiver Protein-Kinase-C-Inhibitor. Es ist bekannt für seine Selektivität für Protein-Kinase-C gegenüber Protein-Kinase-A und Phosphorylase-Kinase. Diese Verbindung zeigt auch eine potente, nicht-kompetitive Antagonisierung an nikotinischen cholinergen Rezeptoren . Bisindolylmaleimid II ist weithin für seine biologischen Aktivitäten anerkannt und wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht .

Herstellungsmethoden

Bisindolylmaleimid II kann mit verschiedenen Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von N-Methylindol-3-glyoxylamid mit Methylaarylacetaten in Gegenwart von Kalium-tert-butoxid in Tetrahydrofuran (THF) . Eine andere Methode verwendet ein N-Benzyl-geschütztes 2,3-Dibromomaleimid in einer THF/Toluol-Mischung, um Bisindolylmaleimid zu erzeugen, das dann in sein entsprechendes Maleinsäureanhydrid umgewandelt wird . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Synthesewege, um hohe Ausbeuten und Reinheit zu erreichen.

Vorbereitungsmethoden

Bisindolylmaleimide II can be synthesized using various methods. One common synthetic route involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . Another method employs an N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate bisindolylmaleimide, which is then converted to its corresponding maleic anhydride . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Analyse Chemischer Reaktionen

Bisindolylmaleimid II unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Kalium-tert-butoxid, THF und Toluol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise ergibt die Reaktion von Bisindolylmaleimid mit N-Benzyl-geschütztem 2,3-Dibromomaleimid in THF/Toluol Bisindolylmaleimid und sein entsprechendes Maleinsäureanhydrid .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

BIM II has garnered significant attention in oncology due to its ability to inhibit PKC, which plays a crucial role in cancer cell signaling pathways.

- Case Study : A study demonstrated that BIM II effectively inhibited the proliferation of human hepatocarcinoma cells (HepG-2) by inducing apoptosis through the NF-κB signaling pathway . This suggests potential therapeutic applications in liver cancer treatment.

- Bioactivity : Research indicates that BIM II derivatives can suppress tumor growth by targeting multiple signaling pathways involved in cancer progression .

Neurobiology

In neurobiological studies, BIM II has been utilized to investigate synaptic transmission and neuroprotection.

- Application : It has been shown to modulate neurotransmitter release in neuronal cells by inhibiting PKC activity, which is critical for synaptic plasticity .

- Findings : Inhibition of PKC using BIM II resulted in altered ion channel pharmacology, impacting neuronal excitability and signaling dynamics .

Cardiovascular Research

BIM II's effects on cardiac function have also been explored, particularly concerning its role in modulating vascular smooth muscle contraction.

- Research Insight : Studies have indicated that BIM II can influence calcium signaling pathways in cardiac cells, potentially offering insights into treatments for heart diseases .

Inhibition of Autophagy

Recent studies have highlighted BIM II's role in autophagy regulation, which is vital for cellular homeostasis.

- Mechanism : BIM II has been implicated in inducing protective autophagy followed by apoptosis in various cancer cell lines, indicating its dual role as both an autophagy inducer and an apoptotic agent .

Comparative Data Table

Wirkmechanismus

Bisindolylmaleimide II exerts its effects by inhibiting protein kinase C through ATP-competitive binding. It displays selectivity for protein kinase C over protein kinase A and phosphorylase kinase . The compound also acts as a noncompetitive antagonist at nicotinic cholinergic receptors, inhibiting catecholamine secretion in nicotine-stimulated cells . The molecular targets and pathways involved in its mechanism of action include protein kinase C and calmodulin protein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen umfassen Bisindolylmaleimid I, IV, VII, X und XI . Diese Verbindungen teilen ähnliche biologische Aktivitäten, wie z. B. die Hemmung von Protein-Kinase-C, unterscheiden sich jedoch in ihrer Selektivität und Potenz. Beispielsweise ist Bisindolylmaleimid I ein hochspezifischer Protein-Kinase-C-Inhibitor mit hoher Selektivität für verschiedene Isozyme . Bisindolylmaleimid II ist einzigartig in seiner potenten nicht-kompetitiven Antagonisierung an nikotinischen cholinergen Rezeptoren .

Biologische Aktivität

Bisindolylmaleimide II (BIM II) is a synthetic compound recognized for its potent inhibitory effects on protein kinase C (PKC), a critical enzyme involved in various cellular processes, including signal transduction, cell growth, and differentiation. This article delves into the biological activity of BIM II, synthesizing findings from diverse sources to provide a comprehensive overview of its mechanisms, applications, and implications in research and clinical settings.

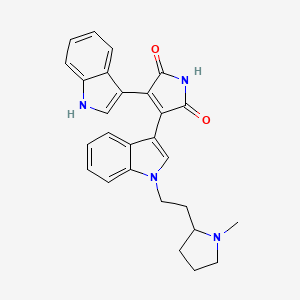

- Chemical Name : 3-(1H-Indol-3-yl)-4-[1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-indol-3-yl]-1H-pyrrole-2,5-dione

- Purity : ≥97%

- Molecular Weight : 422.5 g/mol

BIM II functions primarily as an ATP-competitive inhibitor of PKC. Its inhibitory potency is characterized by an IC50 value of approximately 0.01 µM , indicating strong binding affinity to the enzyme. In comparison, its activity against other kinases such as protein kinase A (PKA) and phosphorylase kinase (PK) is significantly lower, with IC50 values of 0.75 µM and 2 µM , respectively .

Summary of Biological Activity

| Activity Type | Target | IC50 Value |

|---|---|---|

| PKC Inhibition | Protein Kinase C | 0.01 µM |

| PKA Inhibition | Protein Kinase A | 0.75 µM |

| PK Inhibition | Phosphorylase Kinase | 2 µM |

| Nicotinic Receptor Antagonism | nAChR | ~0.03 µM |

Biological Effects

BIM II has been shown to exhibit several biological effects beyond PKC inhibition:

- Nicotinic Cholinergic Receptor Antagonism : BIM II acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), influencing catecholamine secretion in neuronal cells .

- Impact on Cell Signaling : The inhibition of PKC by BIM II has implications in various signaling pathways associated with cancer progression and neurodegenerative diseases .

Study on PKC Inhibition

A study by Mahata et al. demonstrated that BIM II significantly inhibited catecholamine secretion in nicotine-stimulated PC-12 cells, highlighting its potential applications in neuropharmacology . The research illustrated that the compound's ability to modulate neurotransmitter release could be beneficial for conditions characterized by dysregulated cholinergic signaling.

Proteomics Approach

Research utilizing proteomics identified novel targets affected by bisindolylmaleimide compounds, including CDK2 and Ste20-related kinase. The study emphasized the importance of BIM II in elucidating the functional roles of PKC family enzymes in cellular signal transduction . This approach allowed for a deeper understanding of the compound's selectivity and binding interactions within cellular environments.

Autophagy and Apoptosis

Another study explored the derivative BMA-155Cl, which is chemically related to BIM II, revealing that it induced autophagy followed by apoptosis in HepG-2 cells. This finding suggests that BIM-type compounds may play a role in cancer treatment by modulating cell death pathways .

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFDERUQORUFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314226 | |

| Record name | Bisindolylmaleimide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137592-45-1 | |

| Record name | Bisindolylmaleimide II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137592-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisindolylmaleimide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.